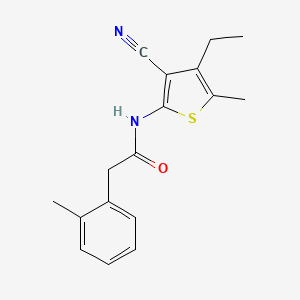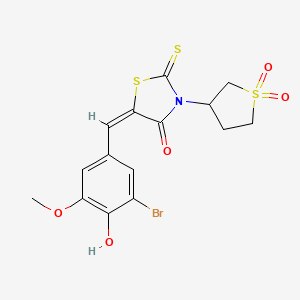![molecular formula C11H12N4O2S B5310074 ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate](/img/structure/B5310074.png)
ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate, also known as ETU, is a chemical compound that has been widely used in scientific research. ETU is a carbamate derivative of 2-mercaptobenzothiazole, which is a well-known rubber accelerator. ETU has been extensively studied due to its potential applications in various fields including biomedical research, material science, and environmental science.
Mécanisme D'action
The mechanism of action of ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has been shown to inhibit the activity of thymidylate synthase, which is involved in DNA synthesis and repair. It has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has been shown to have various biochemical and physiological effects. In vitro studies have shown that ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate can induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of immune cells. In vivo studies have shown that ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate can reduce tumor growth and improve survival in animal models of cancer. ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has also been shown to have anti-inflammatory effects and to reduce the severity of autoimmune diseases in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate is also relatively inexpensive compared to other compounds with similar applications. However, ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has some limitations for lab experiments. It is toxic and must be handled with care, and its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate. In biomedical research, further studies are needed to elucidate the mechanism of action of ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate and to determine its potential as a treatment for cancer and autoimmune diseases. In material science, further studies are needed to optimize the use of ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate as a crosslinking agent and to develop new applications for ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate in the production of polymers and composites. In environmental science, further studies are needed to determine the efficacy and safety of ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate as a soil fumigant and to develop new methods for controlling soil-borne pests and diseases.
Méthodes De Synthèse
Ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate can be synthesized through various methods, including the reaction of 2-mercaptobenzothiazole with ethyl chloroformate and aminoacetonitrile, or the reaction of 2-mercaptobenzothiazole with ethyl chloroformate and 2-aminothiophenol. The purity of the synthesized ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
Ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has been widely used in scientific research due to its potential applications in various fields. In biomedical research, ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has been studied for its potential as an anti-tumor agent. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia. ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has also been studied for its potential as an anti-inflammatory agent and as a treatment for autoimmune diseases.
In material science, ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has been used as a crosslinking agent for rubber and other polymers. It has been shown to improve the mechanical properties of rubber and increase its resistance to heat and aging. ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has also been used as a stabilizer for polyurethane foam and as a flame retardant for plastics.
In environmental science, ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate has been studied for its potential as a soil fumigant. It has been shown to be effective in controlling various soil-borne pests and diseases, including nematodes and fungi.
Propriétés
IUPAC Name |
ethyl N-[(Z)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-17-11(16)15-9(12)14-10-13-7-5-3-4-6-8(7)18-10/h3-6H,2H2,1H3,(H3,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELFANKHJXEMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=NC1=NC2=CC=CC=C2S1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N/C(=N\C1=NC2=CC=CC=C2S1)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride](/img/structure/B5310012.png)
![N-(isoxazol-3-ylmethyl)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310020.png)

![methyl 2-[(3S*,4R*)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-6-methylpyrimidine-4-carboxylate](/img/structure/B5310028.png)
![N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5310036.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310051.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5310059.png)
![3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine](/img/structure/B5310062.png)

![4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310076.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5310084.png)
![4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5310091.png)
![2-methyl-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B5310102.png)